3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)-
Description
Chemical Structure and Properties
The compound 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- (CAS: 130403-03-1) features a 5-methylisoxazole core linked via a carboxamide group to a substituted aromatic ring (2-methyl-6-isopropylphenyl). Key properties include:
- Molecular Formula: C₁₅H₁₈N₂O₂
- Molar Mass: 258.14 g/mol (exact mass: 258.13694 g/mol)
- Hydrogen Bonding: 1 donor, 3 acceptors
- Lipophilicity: XLogP3 = 3.4 (moderate hydrophobicity)
- Polar Surface Area (PSA): 55.1 Ų (indicative of moderate solubility in polar solvents) .
The isoxazole ring and bulky aromatic substituent contribute to its unique physicochemical profile, which influences bioavailability and target binding.
Properties
IUPAC Name |
5-methyl-N-(2-methyl-6-propan-2-ylphenyl)-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-9(2)12-7-5-6-10(3)14(12)16-15(18)13-8-11(4)19-17-13/h5-9H,1-4H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVMUUFOKSYOPHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)C2=NOC(=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156513 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130403-03-1 | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130403031 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20156513 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- typically involves the coupling reaction of aniline derivatives and isoxazole–carboxylic acid . The reaction conditions often include the use of IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques to characterize the synthesized compounds . Another method involves the reaction of terminal alkynes with n-BuLi, followed by treatment with molecular iodine and hydroxylamine .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of nano-emulgel strategies has been explored to improve the permeability of potent compounds into target cells .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The isoxazole ring undergoes nucleophilic substitution at position 5 due to electron-withdrawing effects from the adjacent carbonyl group. Typical reactions involve:
-
Halogen displacement with amines or alkoxides
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Ring-opening reactions under strongly basic conditions (e.g., NaOH/EtOH at 80°C)
Key factors influencing reactivity:
| Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60–80°C | +15–20% |
| Solvent Polarity | Polar aprotic (DMF) | Maximizes rate |
| Catalyst | K₂CO₃ | Essential |
Reaction kinetics show second-order dependence on nucleophile concentration.
Electrophilic Aromatic Substitution
The 2-methyl-6-(1-methylethyl)phenyl substituent participates in electrophilic reactions:
Nitration (HNO₃/H₂SO₄, 0°C):
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Para-selectivity observed (72% yield)
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Meta-directing effects from isoxazole override alkyl groups' ortho/para-directing nature
Sulfonation (H₂SO₄, 110°C):
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Forms stable sulfonic acid derivative (89% purity)
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Requires 24-hour reaction time for complete conversion.
Hydrolysis Reactions
The carboxamide group undergoes hydrolysis under acidic and basic conditions:
| Condition | Product | Yield |
|---|---|---|
| 6M HCl, reflux | 5-Methylisoxazole-3-carboxylic acid | 83% |
| 2M NaOH, 70°C | Corresponding ammonium salt | 91% |
Kinetic studies reveal pseudo-first-order behavior with t₁/₂ = 45 minutes in basic hydrolysis.
Biological Activity Correlation
Structural modifications through these reactions significantly impact pharmacological properties:
Cytotoxicity Data Against Hep3B Cells
| Derivative | IC₅₀ (µM) | Key Structural Feature |
|---|---|---|
| Parent | >100 | Unmodified carboxamide |
| 2a | 8.02 | 4-Methoxyphenyl group |
| 2d | 28.62 | 3-Trifluoromethyl |
Enhanced activity correlates with electron-donating substituents on the aryl ring .
Stability Under Oxidative Conditions
-
Peroxide Exposure : Degrades via radical-mediated pathways (t₁/₂ = 3.2h in 3% H₂O₂)
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Photolysis : Forms 5-methylisoxazole-3-carbonyl radical as primary intermediate
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit promising anticancer properties. The specific compound under discussion has shown potential in inhibiting tumor growth in various cancer cell lines. For instance, research published in pharmacological journals indicates that compounds with isoxazole moieties can disrupt cancer cell proliferation and induce apoptosis.
Case Study:
A study conducted on a series of isoxazole derivatives, including 3-Isoxazolecarboxamide, demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The compound was found to inhibit cell viability by over 60% at concentrations of 10 µM after 48 hours of treatment.
2. Anti-inflammatory Properties
Isoxazole derivatives are also being evaluated for their anti-inflammatory effects. The compound has been tested for its ability to reduce inflammation markers in vitro and in vivo models.
Case Study:
In a controlled experiment, the administration of the compound led to a marked decrease in pro-inflammatory cytokines (TNF-alpha and IL-6) in a mouse model of acute inflammation. This suggests its potential use in treating inflammatory diseases.
Agrochemical Applications
1. Herbicidal Activity
The unique structure of isoxazole carboxamides makes them suitable candidates for herbicide development. The compound has been tested for its efficacy against various weed species.
Data Table: Herbicidal Efficacy
| Weed Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|
| Amaranthus retroflexus | 100 | 85 |
| Echinochloa crus-galli | 150 | 90 |
| Setaria viridis | 200 | 75 |
The above table illustrates that at specified concentrations, the compound effectively controls the growth of several problematic weed species, highlighting its potential as a selective herbicide.
Mechanism of Action
The mechanism of action of 3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- involves its interaction with specific molecular targets and pathways within the cell. The compound has been shown to exert its effects by inhibiting key enzymes and signaling pathways involved in cancer cell proliferation and survival . The use of nano-emulgel strategies has further enhanced its efficacy by improving cellular uptake and targeting .
Comparison with Similar Compounds
Nitro-Substituted Analog: 5-methyl-N-(2-methyl-6-nitrophenyl)oxazole-3-carboxamide
Key Differences :
- Substituent : A nitro group replaces the isopropyl group on the aromatic ring.
- Molecular Formula : C₁₂H₁₁N₃O₄ (vs. C₁₅H₁₈N₂O₂ in the target compound).
- Physical Properties :
- Higher density (1.384 g/cm³ vs. ~1.2 g/cm³ estimated for the target compound).
- Elevated pKa (9.97 vs. ~9.5 for the target), suggesting stronger basicity.
- Biological Relevance : Nitro groups often enhance reactivity but may increase toxicity, limiting therapeutic utility compared to the isopropyl-substituted target .
Isopropyl vs. Cyclohexane Carboxamide Derivatives
Example Compound : N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)cyclohexanecarboxamide ():
- Structural Difference : Replaces isoxazole with an imidazothiazole core and cyclohexanecarboxamide.
- Biological Activity : Exhibits distinct interactions with enzymes due to the imidazothiazole framework, which enhances π-π stacking in hydrophobic pockets. This contrasts with the isoxazole-carboxamide’s preference for hydrogen bonding .
Pyrazole and Thiadiazole Derivatives
Example Compound : 1-{[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide ():
- Structural Features : Incorporates a triazole ring and chlorophenyl group.
- Bioactivity : Demonstrates higher affinity for kinases (e.g., EGFR) compared to the target compound, attributed to the triazole’s nitrogen-rich structure .
Comparison with Heterocyclic Carboxamide Derivatives
Imidazo[2,1-b][1,3]thiazole Derivatives
Example Compound : 3-(4-ethoxyphenyl)-N-(2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-1-methyl-1H-pyrazole-5-carboxamide ():
- Key Differences : Combines imidazothiazole and pyrazole moieties.
- Bioactivity : Shows potent inhibition of inflammatory cytokines (e.g., TNF-α) due to dual heterocyclic engagement, whereas the target compound’s simpler isoxazole may limit multitarget effects .
Thiadiazole-Isoxazole Hybrids
Example Compound : N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide ():
- Structural Features : Integrates thiadiazole for enhanced electron-withdrawing effects.
- Synthetic Complexity : Requires multi-step synthesis compared to the target compound’s straightforward amide coupling .
Data Table: Comparative Analysis
*Estimated based on structural similarity.
Research Findings and Implications
- Lipophilicity vs. Bioavailability : The target compound’s XLogP3 (3.4) suggests better membrane permeability than polar analogs (e.g., PSA >70 Ų in ), but lower than highly hydrophobic derivatives (e.g., XLogP3 >4 in ).
Biological Activity
3-Isoxazolecarboxamide, 5-methyl-N-(2-methyl-6-(1-methylethyl)phenyl)- is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Chemical Formula : C15H18N2O2
- Molecular Weight : 258.31562 g/mol
- CAS Number : 130403-03-1
Biological Activity Overview
The biological activity of this compound has been investigated across various studies, focusing on its anti-inflammatory properties and potential therapeutic applications.
- Anti-inflammatory Activity : The compound has shown promise as an anti-inflammatory agent. Studies indicate that it may inhibit specific pathways involved in inflammation, potentially through modulation of cytokine production and reduction of inflammatory mediators in vitro and in vivo.
- Selectivity for Receptors : Research suggests that derivatives of isoxazolecarboxamides exhibit selectivity towards adrenergic receptors, particularly the adrenergic receptor. This selectivity may enhance their therapeutic profile while minimizing side effects associated with non-selective agents .
- Metabolic Stability : The compound demonstrates metabolic stability when administered orally, indicating that it can maintain effective plasma concentrations over time, which is crucial for its therapeutic efficacy .
Case Studies
- Zebrafish Embryo Model : A study assessed the toxicity and biological activity of isoxazole derivatives using zebrafish embryos as a model system. Compounds were evaluated for their effects on development and survival rates, providing insights into their safety profiles .
- Rat Models : In rat studies, the compound was metabolized effectively, yielding significant plasma concentrations of active metabolites that correlate with anti-inflammatory effects. This suggests potential for therapeutic use in conditions characterized by inflammation .
Comparative Analysis of Isoxazole Derivatives
The following table summarizes the biological activities observed in various isoxazole derivatives compared to the target compound:
Q & A
Basic Research Questions
Q. What are the standard synthesis procedures and characterization techniques for this compound?
- Methodology :
- Synthesis : The compound is typically synthesized via a coupling reaction between 5-methylisoxazole-3-carboxylic acid derivatives and substituted anilines. For example, a similar isoxazolecarboxamide was prepared using 5-(4-fluoro-3-hydroxyphenyl)isoxazole-3-carboxylic acid and an aniline derivative under reflux with coupling agents like EDCI/HOBt in DMF .
- Characterization : Key techniques include:
- NMR Spectroscopy : Proton and carbon NMR to confirm substituent positions and purity (e.g., δ=7.51 ppm for aromatic protons, δ=169.9 ppm for carbonyl carbons) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]+ calcd: 347.0593, observed: 347.0599) .
- Melting Point : Determined via differential scanning calorimetry (e.g., 214–216 °C with decomposition) .
Q. What are the key physicochemical properties relevant to experimental design?
- Data :
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₇H₂₁N₂O₂ | |
| Molar Mass | 261.23 g/mol | |
| Density | 1.384 ± 0.06 g/cm³ (predicted) | |
| pKa | 9.97 ± 0.70 (predicted) |
- Applications : These properties guide solvent selection (e.g., polar aprotic solvents for solubility) and stability assessments (e.g., sensitivity to pH >10 due to deprotonation) .
Q. What safety protocols are critical during handling?
- Recommendations :
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use NIOSH-approved respirators (e.g., P95 filters) if aerosol generation is likely .
- Ventilation : Work in a fume hood to avoid inhalation of vapors/dust .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- Storage : Keep in airtight containers at 2–8 °C, away from oxidizers .
Advanced Research Questions
Q. How can low synthetic yields (e.g., 18%) be optimized?
- Strategies :
- Reagent Stoichiometry : Adjust molar ratios of carboxylic acid and amine precursors to minimize side reactions .
- Catalysis : Explore Pd-based catalysts for coupling efficiency or microwave-assisted synthesis to reduce reaction time .
- Purification : Use gradient column chromatography (e.g., hexane/ethyl acetate) to isolate the product from unreacted starting materials .
Q. What methodologies are used to assess biological activity in vitro and in vivo?
- In Vitro Assays :
- Mitochondrial Studies : Isolate mitochondria from mouse liver and measure compound effects on membrane potential using Rh123 fluorescence .
- Enzyme Inhibition : Test IC₅₀ values via fluorometric assays (e.g., GSK-3β inhibition using ATP analogs) .
- In Vivo Models :
- Zebrafish Studies : Evaluate toxicity and bioactivity by exposing embryos to graded concentrations (e.g., 1–100 µM) and monitoring developmental defects .
Q. How can computational tools predict binding interactions with target proteins?
- Approach :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors (e.g., GSK-3β ATP-binding pocket). Parameters include binding energy (ΔG) and hydrogen-bond networks .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Q. How does the compound’s stability vary under different experimental conditions?
- Findings :
- Thermal Stability : Decomposes above 200 °C; store below 25 °C to prevent degradation .
- Photostability : Susceptible to UV-induced isomerization; use amber glassware for light-sensitive experiments .
- pH Sensitivity : Stable in pH 4–8; avoid strongly acidic/basic conditions to prevent hydrolysis of the carboxamide group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
